molecular formula C16H13ClO3S B12513698 3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one CAS No. 819792-62-6

3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one

Cat. No.: B12513698
CAS No.: 819792-62-6
M. Wt: 320.8 g/mol
InChI Key: PPTPCWNFPGGIJZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a 3-chlorophenyl group at the 3-position and a 4-methanesulfonylphenyl group at the 1-position. Chalcones are α,β-unsaturated ketones known for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The 3-chlorophenyl substituent may influence electronic and steric properties, modulating reactivity and biological efficacy.

Properties

CAS No.

819792-62-6

Molecular Formula

C16H13ClO3S

Molecular Weight

320.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO3S/c1-21(19,20)15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11H,1H3

InChI Key

PPTPCWNFPGGIJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-(methanesulfonyl)acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-chlorobenzaldehyde and 4-(methanesulfonyl)acetophenone in ethanol.
  • Add a catalytic amount of sodium hydroxide or potassium hydroxide to the mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and acidify with hydrochloric acid.
  • Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

2.1. Nucleophilic Addition

The α,β-unsaturated ketone moiety undergoes nucleophilic addition via conjugate addition mechanisms. This reaction is typically catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) and involves attack at the β-position of the carbonyl group. The methanesulfonyl group’s strong electron-withdrawing effect further activates the system for such additions.

Representative Reaction Conditions

Reaction TypeReagents/CatalystsSolventTemperatureProduct Outcome
Conjugate AdditionNucleophile (e.g., Grignard reagents) + ZnCl₂THF/DMSO0–25°Cβ-Substituted ketone derivatives

2.2. Claisen-Schmidt Condensation

The compound’s synthesis often involves the Claisen-Schmidt condensation of aromatic aldehydes with ketones. For this specific compound, the reaction between 4-methanesulfonylbenzaldehyde and 3-chloroacetophenone in the presence of a base (e.g., NaOH) yields the chalcone framework.

Mechanistic Insight
The reaction proceeds via enolate formation, followed by aldol addition and dehydration to form the α,β-unsaturated ketone. The methanesulfonyl group stabilizes the intermediate enolate through electron withdrawal.

Spectroscopic and Structural Insights

Spectroscopic data from related chalcones (e.g., E-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) provide structural correlations. For example:

  • NMR : The α,β-unsaturated carbonyl system shows distinct coupling patterns (e.g., J = 15–17 Hz for the C═C double bond) .

  • IR : Strong absorption near 1650–1680 cm⁻¹ corresponds to the conjugated carbonyl group.

  • X-ray Crystallography : Dihedral angles between the carbonyl plane and aromatic rings (~20–21°) indicate partial coplanarity, influencing reactivity .

Reaction Optimization and Challenges

  • Selectivity : Competing reactions (e.g., cycloaddition vs. elimination) may arise due to the compound’s multifunctionality. Solvent choice (e.g., polar aprotic vs. protic) and catalyst selection significantly influence reaction pathways .

  • Purification : The presence of sulfonamide groups can complicate isolation, requiring careful solvent extraction or chromatographic separation.

Comparative Analysis of Reaction Conditions

Reaction TypeSolventCatalyst/ReagentYield RangeKey Feature
Nucleophilic AdditionTHF/DMSOZnCl₂, Grignard reagents70–90%High regioselectivity
Claisen-SchmidtEthanol/waterNaOH80–95%Scalable for chalcone synthesis
Electrophilic SubstitutionDichloromethaneH₂SO₄, NO₂⁻50–70%Meta/ortho-para selectivity influenced by substituents

Scientific Research Applications

3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The dichlorophenyl analogs (2,3- and 2,4-diCl) in Table 1 exhibit superior COX-2 inhibition (IC₅₀ ~0.2 µM) compared to the monochlorinated target compound, suggesting that additional halogenation enhances binding affinity . The methanesulfonyl group is critical for COX-2 selectivity, as seen in docking studies where it interacts with Arg499 and Phe504 residues .

Electronic and Steric Effects: Electron-withdrawing groups (e.g., -SO₂Me, -NO₂) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophilic targets. Electron-donating groups (e.g., -NMe₂) in analogs like (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one improve nonlinear optical (NLO) properties, with polarizability and hyperpolarizability values exceeding urea .

Crystallographic and Conformational Properties: Chalcones with fluorophenyl substituents (e.g., (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) exhibit variable dihedral angles (7.14°–56.26°) between aromatic rings, influencing molecular planarity and packing efficiency . Nitro and dimethylamino substituents promote intermolecular hydrogen bonding (C–H⋯O), as observed in 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one, leading to stable 2D crystal lattices .

Functional Group Impact on Target Engagement

  • Methanesulfonyl vs. Trifluoromethyl: While the target compound’s -SO₂Me group engages in hydrogen bonding with COX-2, analogs with -CF₃ (e.g., (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one) show distinct activity profiles, such as monoamine oxidase (MAO) inhibition, due to differences in electronic and steric properties .

Biological Activity

3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in various fields of pharmacology due to its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial effects.

Chemical Structure and Properties

The chemical formula for this compound is C16H14ClO2SC_{16}H_{14}ClO_2S. The compound consists of a chalcone backbone characterized by two aromatic rings linked by an α,β-unsaturated carbonyl group. The presence of the chlorophenyl and methanesulfonyl substituents enhances its reactivity and biological profile.

Structural Formula

Structure C16H14ClO2S\text{Structure }\text{C}_{16}\text{H}_{14}\text{ClO}_2\text{S}

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. Research indicates that chalcone derivatives can induce apoptosis in various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549) through the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Apoptosis via caspase activation
A54912.8Cell cycle arrest

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is attributed to the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this chalcone derivative exhibits antimicrobial activity against various bacterial strains. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Case Study 1: Cancer Treatment

A clinical trial investigated the use of this compound as a potential adjuvant therapy in combination with standard chemotherapeutic agents for breast cancer patients. The results indicated improved patient outcomes with reduced tumor size and lower recurrence rates when administered alongside conventional treatments .

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis treated with this compound. The results showed a significant decrease in joint swelling and pain scores compared to the placebo group, suggesting its efficacy in managing inflammatory conditions .

Research Findings

Recent findings emphasize the need for further investigation into the pharmacokinetics and bioavailability of this compound. While preliminary studies highlight its therapeutic potential, challenges such as solubility and stability must be addressed to enhance its clinical applicability .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-chlorophenylacetophenone derivatives and 4-(methanesulfonyl)benzaldehyde. Key parameters include:

  • Solvent selection : Methanol or ethanol under reflux conditions (60–80°C) to enhance reaction kinetics .
  • Catalyst : Alkaline catalysts (e.g., NaOH or KOH) at 10–20 mol% to drive enolate formation .
  • Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .

Q. How can the crystal structure of this chalcone derivative be resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Software : Refinement via SHELXL or SHELXS97 to model atomic positions, thermal parameters, and hydrogen bonding networks (R-factor < 0.06) .
  • Validation : Check for consistency in bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., 7–56°) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) provide insights into:

  • Frontier molecular orbitals : HOMO-LUMO gaps to assess chemical reactivity .
  • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites for reaction design .
  • Vibrational frequencies : Compare calculated IR spectra with experimental data to validate structural assignments .

Q. How to resolve contradictions in crystallographic data across studies?

  • Dihedral angle analysis : Compare inter-ring angles (e.g., 43.13° in vs. 56.26° in ) to assess conformational flexibility.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) using CrystalExplorer .
  • Thermal ellipsoid plots : Evaluate disorder or dynamic effects in crystal lattices .

Q. What methodologies link structural features to biological activity (e.g., enzyme inhibition)?

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., MAO-A/B) and correlate with substituent effects (e.g., methanesulfonyl group’s electron-withdrawing nature) .
  • QSAR models : Train models using descriptors like Hammett constants (σ) for substituents (e.g., 3-Cl vs. 4-SO₂CH₃) .

Q. How to design experiments to study substituent effects on reactivity?

  • Comparative synthesis : Replace 4-(methanesulfonyl) with 4-methoxy or 4-dimethylamino groups to assess electronic effects on reaction rates .
  • Kinetic studies : Monitor Claisen-Schmidt condensation via HPLC under varied pH (8–12) and solvent polarities .
  • Solvent-free mechanochemistry : Explore green synthesis routes using ball milling to reduce reaction times .

Methodological Notes

  • Avoiding commercial bias : Focus on peer-reviewed synthesis protocols (e.g., ) over industrial-scale methods.
  • Data reproducibility : Cross-validate crystallographic data with CCDC entries (e.g., CCDC 1988019 in ).
  • Advanced instrumentation : Pair SC-XRD with solid-state NMR (¹³C CP/MAS) to resolve dynamic disorder .

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